1-(3-Chloro-5-fluorophenyl)heptan-1-one
Overview
Description
1-(3-Chloro-5-fluorophenyl)heptan-1-one is an organic compound with the molecular formula C13H16ClFO. It is characterized by the presence of a heptanone backbone substituted with chloro and fluoro groups on the phenyl ring.
Preparation Methods
The synthesis of 1-(3-Chloro-5-fluorophenyl)heptan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzene and heptanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium-based catalysts for coupling reactions.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-(3-Chloro-5-fluorophenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)heptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)heptan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression
Comparison with Similar Compounds
1-(3-Chloro-5-fluorophenyl)heptan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Chloro-4-fluorophenyl)heptan-1-one and 1-(3-Chloro-5-fluorophenyl)hexan-1-one share structural similarities but differ in their chain length or substitution pattern.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)heptan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c1-2-3-4-5-6-13(16)10-7-11(14)9-12(15)8-10/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXBQWGNGAQOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=CC(=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270447 | |
Record name | 1-Heptanone, 1-(3-chloro-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352217-40-3 | |
Record name | 1-Heptanone, 1-(3-chloro-5-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352217-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanone, 1-(3-chloro-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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